molecular formula C13H20O3 B7874545 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol

Cat. No.: B7874545
M. Wt: 224.30 g/mol
InChI Key: OTOVOALMUQIOHQ-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is a chemical compound with a complex structure that includes a phenyl ring substituted with two methoxy groups and a butan-2-ol moiety with a methyl group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenyl core. This can be achieved through the methylation of phenol derivatives using reagents like dimethyl sulfate or methyl iodide. The subsequent steps involve the formation of the butan-2-ol moiety, often through Grignard reactions or organolithium chemistry.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or crystallization are commonly employed to achieve large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophilic substitution often uses Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitution may involve strong bases like sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-one or 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-oic acid.

  • Reduction: Production of 2-(2,5-dimethoxyphenyl)-3-methyl-butan-2-amine or other reduced derivatives.

  • Substitution: Various substituted phenyl derivatives depending on the substituents introduced.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms or receptor interactions.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development or as a bioactive molecule in pharmacological studies.

  • Industry: It may be utilized in the production of fine chemicals, fragrances, or as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism by which 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol exerts its effects depends on its specific application. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to downstream effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2,5-Dimethoxyphenethylamine: A structurally related compound with potential psychoactive properties.

  • 2-(2,5-Dimethoxyphenyl)nitroethene: Another derivative with different functional groups and reactivity.

  • 2,5-Dimethoxyphenyl isothiocyanate: A compound with a thiocyanate group, used in different chemical reactions.

Uniqueness: 2-(2,5-Dimethoxyphenyl)-3-methyl-butan-2-ol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structural complexity and the presence of both methoxy and hydroxyl groups contribute to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)-3-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-9(2)13(3,14)11-8-10(15-4)6-7-12(11)16-5/h6-9,14H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOVOALMUQIOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=C(C=CC(=C1)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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